Fmoc-L-glutamine 4-nitrophenyl ester
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Overview
Description
Fmoc-L-glutamine 4-nitrophenyl ester: is a chemical compound with the molecular formula C26H23N3O7 and a molecular weight of 489.48 g/mol . It is commonly used in peptide synthesis as a protecting group for the amino acid glutamine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-glutamine 4-nitrophenyl ester typically involves the reaction of Fmoc-L-glutamine with 4-nitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-glutamine 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Fmoc-L-glutamine and 4-nitrophenol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Major Products:
Substitution Reactions: The major products are Fmoc-protected peptides or amino acids.
Hydrolysis: The major products are Fmoc-L-glutamine and 4-nitrophenol.
Scientific Research Applications
Chemistry: Fmoc-L-glutamine 4-nitrophenyl ester is extensively used in peptide synthesis as a protecting group for glutamine. It allows for the selective deprotection of the amino group without affecting other functional groups in the peptide .
Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein-protein interactions, and other biochemical processes . It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive compounds. It is also employed in the production of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of Fmoc-L-glutamine 4-nitrophenyl ester involves the protection of the amino group of glutamine during peptide synthesis. The Fmoc group is stable under the conditions used for peptide bond formation but can be selectively removed by treatment with a base such as piperidine . This allows for the stepwise assembly of peptides on a solid support, with the Fmoc group being removed at each step to expose the amino group for further reactions .
Comparison with Similar Compounds
- Fmoc-L-alanine 4-nitrophenyl ester
- Fmoc-L-lysine 4-nitrophenyl ester
- Fmoc-L-ornithine 4-nitrophenyl ester
Comparison: Fmoc-L-glutamine 4-nitrophenyl ester is unique in its ability to protect the amino group of glutamine, which contains an additional amide functional group compared to other amino acids . This makes it particularly useful in the synthesis of peptides containing glutamine residues, as it provides selective protection and deprotection under mild conditions .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCANCMZDAZCCW-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548947 |
Source
|
Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-21-4 |
Source
|
Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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